氰基二茂铁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

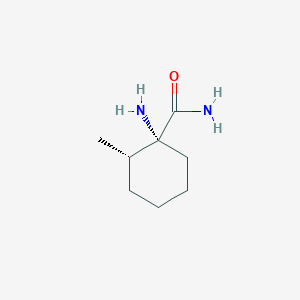

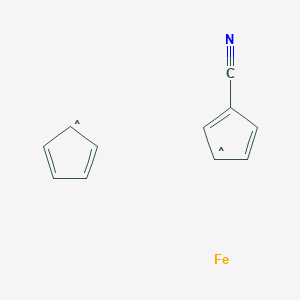

Cyanoferrocene, with the molecular formula C6H4N.C5H5.Fe, is a compound that forms sheets through hydrogen bonding . The Nitrogen atom in the molecule accepts hydrogen bonds from C-H bonds in two other molecules, resulting in each molecule being hydrogen-bonded to four others . It has occupied an important position since it can be converted to a structurally diverse set of ferrocenyl compounds that are attractive synthetic targets due to their chemical and biological properties .

Synthesis Analysis

The synthesis of cyanoferrocene involved treating 3.1g (0.01 mol) of iodoferrocene and 3.6g (0.04 mol) of copper (I) cyanide with 20 ml of pyridine . The resulting crude product was purified by chromatography on Florisil, yielding 1.75 g of cyanoferrocene with a yield of 83% . A by-product of unidentified yellow crystals was also obtained, weighing 0.15g with a melting point of 157-158°C .

Molecular Structure Analysis

In cyanoferrocene, the Nitrogen atom acts as a hydrogen-bond acceptor from C-H bonds in two other molecules . Each molecule is thus hydrogen-bonded to four others, forming sheets .

Chemical Reactions Analysis

1’-(Diphenylphosphino)-1-cyanoferrocene reacts with silver(I) halides at a 1:1 metal-to-ligand ratio to afford the heterocubane complexes .

Physical And Chemical Properties Analysis

Cyanoferrocene has a melting point of 107-108℃ . It forms sheets through hydrogen bonding .

科学研究应用

Anticancer Research

Cyanoferrocene derivatives have been explored for their potential in anticancer therapy . The ferrocene moiety is known to exhibit anticancer activity, and modifications like the addition of a cyano group could enhance this property. Studies have shown that some ferrocenyl derivatives are highly active against several diseases, including cancer .

Biomedical Applications

The structural versatility of ferrocene derivatives makes them suitable for a range of biomedical applications. Cyanoferrocene, with its unique electronic and structural properties, could be used in the development of bioactive molecules that target specific biological pathways or diseases .

Materials Science

In the realm of materials science, Cyanoferrocene can be utilized to create novel materials with desirable physical and electrochemical properties. These materials could have applications in creating molecular materials , redox-sensors , and polymers .

Antimalarial Agents

Ferrocenyl derivatives, including Cyanoferrocene, have been studied as potential antimalarial agents. The modification of existing antimalarial drugs with ferrocenyl groups is an active area of research, aiming to develop more effective treatments for malaria .

Antibacterial Agents

The antibacterial properties of ferrocene derivatives are also being investigated. Cyanoferrocene could serve as a scaffold for synthesizing new compounds with enhanced antibacterial activity, potentially leading to new classes of antibiotics .

Neurobiological Diseases

Cyanoferrocene-based compounds are being researched for their potential applications in treating neurobiological diseases. Their ability to cross the blood-brain barrier and interact with neurological targets makes them promising candidates for the treatment of various neurological disorders .

Electrochemical Sensors

Due to its electroactive nature, Cyanoferrocene can be incorporated into electrochemical sensors. These sensors could be used for detecting a range of biological and chemical substances, offering high sensitivity and selectivity .

Organometallic Chemistry

Cyanoferrocene plays a significant role in organometallic chemistry, where it can be used as a building block for synthesizing complex organometallic structures. This has implications for catalysis and the development of new synthetic methodologies .

安全和危害

When handling cyanoferrocene, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用机制

- In malaria, the most dangerous parasite is Plasmodium falciparum, responsible for over 95% of global malaria infections .

- In cancer, Cyanferrocen interacts with various cellular components, including DNA, proteins, and cell signaling pathways .

- Increased ROS production occurs due to factors such as elevated metabolic rate, mitochondrial dysfunction, and oncogene expression .

- The excess ROS triggers DNA oxidative damage and cell cycle arrest, affecting cancer cell growth and survival .

- Downstream effects include inhibition of parasite growth and suppression of cancer cell proliferation .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

属性

InChI |

InChI=1S/C6H4N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H;1-5H; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMXECUYNSSRNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.C1=CC(=C[CH]1)C#N.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FeN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanferrocen | |

Q & A

Q1: What is the structure of Cyanoferrocene and what spectroscopic data is available?

A1: Cyanoferrocene consists of a ferrocene unit with a cyano group (-C≡N) substituted onto one of the cyclopentadienyl rings.

- NMR Spectroscopy: Provides information about the hydrogen and carbon environments in the molecule. [, , ]

- IR Spectroscopy: Useful for identifying the characteristic stretching frequencies of the nitrile group (C≡N) and other functional groups. [, ]

- UV-Vis Spectroscopy: Can reveal electronic transitions within the molecule, including metal-to-ligand charge transfer (MLCT) bands. [, ]

Q2: How does Cyanoferrocene typically interact with metal centers?

A2: Cyanoferrocene can act as a ligand through its nitrogen atom, coordinating to various metal centers. The strength of this interaction can be influenced by the metal ion and other ligands present. For example, it forms complexes with copper(I), silver(I), and gold(I) ions. [, , , , , ]

Q3: How does the coordination behavior of Cyanoferrocene compare to its isomer, Isocyanoferrocene?

A3: Interestingly, while Cyanoferrocene typically coordinates through its nitrogen lone pair, its isomer, Isocyanoferrocene, displays a tendency for insertion reactions with metal-carbon bonds, leading to the formation of imidoyl complexes. []

Q4: Can you elaborate on the coordination polymers formed by Cyanoferrocene?

A4: Cyanoferrocene can participate in the formation of coordination polymers, with examples including its reaction with copper(I) bromide and copper(I) iodide to form 2D coordination polymers. [] Additionally, with silver(I) cyanide, it forms an insoluble coordination polymer. []

Q5: Has Cyanoferrocene been explored in the context of catalytic applications?

A5: While not a catalyst itself, Cyanoferrocene acts as a ligand in gold(I) complexes that demonstrate catalytic activity. These complexes, featuring both a strongly coordinating phosphane and the more labile nitrile group of Cyanoferrocene, are particularly effective in gold-mediated C-C and C-O bond-forming reactions. []

Q6: Are there examples of Cyanoferrocene derivatives with modified activity?

A6: Yes, 1'-(Diphenylphosphino)-1-cyanoferrocene represents a derivative where the introduction of a diphenylphosphino group significantly alters its coordination behavior compared to Cyanoferrocene. This modification allows for bridging interactions with metal centers through both the phosphorus and nitrogen atoms. [, , ]

Q7: What synthetic routes are available for the preparation of Cyanoferrocene?

A7: Cyanoferrocene can be synthesized via dehydration of Formylferrocene oxime using trichloroacetonitrile. [] Additionally, an efficient one-pot synthesis utilizes a system comprising NH2OH·HCl/KI/ZnO/CH3CN. []

Q8: What is known about the electrochemical properties of Cyanoferrocene?

A8: Electrochemical studies on Cyanoferrocene and its complexes provide insight into their redox behavior. For instance, cyclic voltammetry experiments on tetrakis(ferrocenecarbonitrile) copper(I) complexes revealed that all four ferrocenyl units undergo oxidation within a narrow potential range. []

Q9: Have there been computational studies conducted on Cyanoferrocene?

A9: DFT calculations have been employed to investigate the electronic structure and properties of Cyanoferrocene and related complexes. These calculations offer valuable information about molecular geometries, spin densities, and charge distributions. []

Q10: What are the applications of Cyanoferrocene beyond coordination chemistry?

A10: Cyanoferrocene derivatives, specifically ferrocene-bis(ureido)peptides, have been synthesized and studied for their conformational preferences and potential applications in materials science and supramolecular chemistry. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。